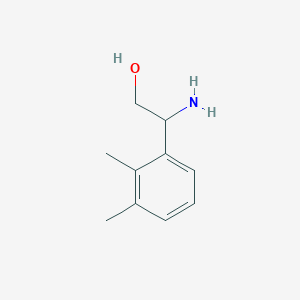

2-Amino-2-(2,3-dimethylphenyl)ethan-1-ol

Description

2-Amino-2-(2,3-dimethylphenyl)ethan-1-ol is an ethanolamine derivative featuring a central carbon atom bonded to an amino (-NH₂) group, a hydroxyl (-OH) group, and a 2,3-dimethylphenyl aromatic substituent.

Propriétés

Formule moléculaire |

C10H15NO |

|---|---|

Poids moléculaire |

165.23 g/mol |

Nom IUPAC |

2-amino-2-(2,3-dimethylphenyl)ethanol |

InChI |

InChI=1S/C10H15NO/c1-7-4-3-5-9(8(7)2)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 |

Clé InChI |

LHXPPWOVNSJCAF-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=CC=C1)C(CO)N)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3-dimethylphenyl)ethan-1-ol typically involves the reaction of 2,3-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-2-(2,3-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halides or esters.

Applications De Recherche Scientifique

2-Amino-2-(2,3-dimethylphenyl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Amino-2-(2,3-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting biochemical pathways .

Comparaison Avec Des Composés Similaires

Structural Comparisons

The table below highlights structural differences between 2-Amino-2-(2,3-dimethylphenyl)ethan-1-ol and related compounds from the evidence:

Key Observations :

- Substituent Effects : Methyl groups (target compound) increase steric bulk and lipophilicity compared to halogenated analogs (e.g., dichloro or chloro-fluoro derivatives), which may improve membrane permeability but reduce aqueous solubility .

- Side Chains: Ethylamino () and diethylamino () groups introduce stronger basicity, altering reactivity in synthetic applications .

Physicochemical Properties

Limited data from the evidence precludes direct comparisons of melting points or solubility. However, inferences can be made:

- Lipophilicity : The 2,3-dimethylphenyl group likely raises logP values compared to halogenated analogs, as methyl groups are more hydrophobic than halogens .

- Stability: Ethanolamine derivatives with aromatic substituents (e.g., ) exhibit stability under ambient conditions but may degrade under strong acidic/basic environments .

- Solubility : Halogenated analogs () may have lower solubility in polar solvents due to reduced hydrogen-bonding capacity compared to the target compound .

Activité Biologique

2-Amino-2-(2,3-dimethylphenyl)ethan-1-ol, also known as (S)-2-Amino-2-(2,3-dimethylphenyl)ethanol, is a chiral compound that has garnered interest due to its potential biological activities. This compound features both amino and hydroxyl functional groups, enabling it to engage in various biochemical interactions. Research indicates that it may play a role in modulating enzyme activities and receptor interactions, which could have therapeutic implications.

The biological activity of 2-Amino-2-(2,3-dimethylphenyl)ethan-1-ol primarily stems from its ability to form hydrogen bonds with active sites on enzymes and receptors. The hydroxyl group can participate in biochemical reactions, while the amino group enhances its interaction with biomolecules. This dual functionality suggests that the compound can influence several metabolic pathways.

Biological Properties

Research into the biological properties of this compound has revealed several key activities:

- Antimicrobial Activity : Preliminary studies suggest that 2-Amino-2-(2,3-dimethylphenyl)ethan-1-ol exhibits antimicrobial properties. It has been shown to interact with bacterial membranes, leading to cell lysis and death.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce levels of prostaglandin E2 (PGE2), a key mediator in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 2-Amino-2-(2,3-dimethylphenyl)ethan-1-ol is crucial for optimizing its biological activity. The positioning of the dimethyl groups on the phenyl ring influences its chemical reactivity and interaction profiles with biological targets. Comparative studies with similar compounds have shown that slight modifications can significantly affect potency and efficacy.

| Compound | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 2-Amino-2-(3,4-dimethylphenyl)ethanol | Structure | 0.8 | SMYD2 inhibition |

| 2-Amino-2-(3,5-dimethylphenyl)ethanol | - | 1.7 | Moderate activity |

| 2-Amino-2-(2,4,6-trimethylphenyl)ethanol | - | >5 | Low activity |

Case Studies

Several case studies have explored the biological implications of this compound:

- Antimicrobial Study : In vitro assays demonstrated that 2-Amino-2-(2,3-dimethylphenyl)ethan-1-ol inhibited the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 μg/mL.

- Anti-inflammatory Research : A study investigating the anti-inflammatory effects found that treatment with this compound resulted in a significant reduction in PGE2 levels in macrophage cultures, indicating its potential as an anti-inflammatory agent .

- Cancer Cell Line Studies : The compound has been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis at concentrations above 10 μM .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.